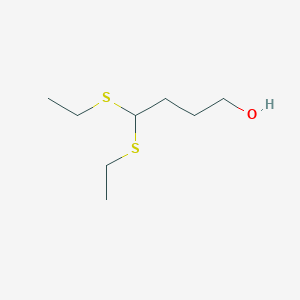
Aluminium butan-1-olate ethoxide (1/1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminium butan-1-olate ethoxide (1/1/2) is a compound that belongs to the class of metal alkoxides. These compounds are characterized by the presence of an aluminium atom bonded to alkoxide groups, in this case, butan-1-olate and ethoxide. Metal alkoxides are widely used as precursors in the synthesis of various materials, including oxides and hybrid organic-inorganic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aluminium butan-1-olate ethoxide typically involves the reaction of aluminium metal with butan-1-ol and ethanol. One common method is to react aluminium shavings with a mixture of butan-1-ol and ethanol in the presence of a catalyst such as mercuric chloride. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation .
Industrial Production Methods
Industrial production of aluminium butan-1-olate ethoxide follows similar principles but on a larger scale. The process involves the controlled reaction of aluminium with alcohols in large reactors, followed by purification steps to ensure high purity of the final product. The use of catalysts and solvents helps to control the reaction temperature and improve yield .
Análisis De Reacciones Químicas
Types of Reactions
Aluminium butan-1-olate ethoxide undergoes various types of chemical reactions, including:
Hydrolysis: Reaction with water to form aluminium hydroxide and the corresponding alcohols.
Oxidation: Reaction with oxygen to form aluminium oxide and the corresponding aldehydes or ketones.
Substitution: Reaction with other alcohols or alkoxides to form mixed alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include water, oxygen, and other alcohols or alkoxides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include aluminium hydroxide, aluminium oxide, and various mixed alkoxides. These products have diverse applications in materials science and catalysis .
Aplicaciones Científicas De Investigación
Aluminium butan-1-olate ethoxide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of aluminium butan-1-olate ethoxide involves the interaction of the aluminium atom with various molecular targets. The alkoxide groups can undergo hydrolysis, oxidation, and substitution reactions, leading to the formation of various products. The aluminium atom can also coordinate with other molecules, forming stable complexes that can be used in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to aluminium butan-1-olate ethoxide include:
Aluminium ethoxide: Another metal alkoxide with similar reactivity and applications.
Aluminium sec-butoxide: Used in similar applications but with different reactivity due to the presence of sec-butoxide groups.
Aluminium isopropoxide: Commonly used in the synthesis of aluminium oxide and other materials.
Uniqueness
Aluminium butan-1-olate ethoxide is unique due to the presence of both butan-1-olate and ethoxide groups, which provide distinct reactivity and properties. This combination allows for the synthesis of a wide range of materials and the formation of stable complexes with various molecules .
Propiedades
Número CAS |
849595-92-2 |
|---|---|
Fórmula molecular |
C8H19AlO3 |
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
butoxy(diethoxy)alumane |
InChI |
InChI=1S/C4H9O.2C2H5O.Al/c1-2-3-4-5;2*1-2-3;/h2-4H2,1H3;2*2H2,1H3;/q3*-1;+3 |
Clave InChI |
GTINVLZTEFUREG-UHFFFAOYSA-N |
SMILES canónico |
CCCCO[Al](OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)methyl]-](/img/structure/B14196639.png)
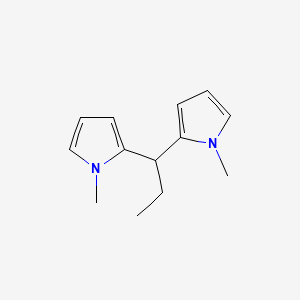
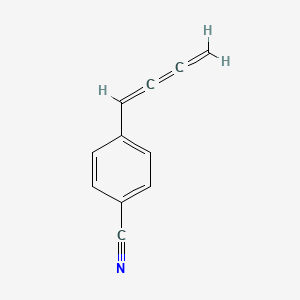
stannane](/img/structure/B14196662.png)
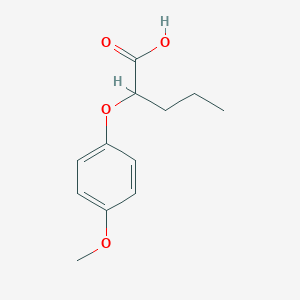
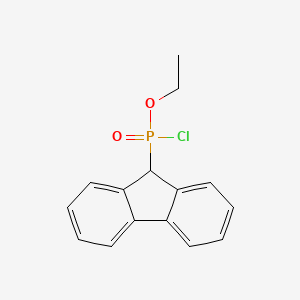
![4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196673.png)
![3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene](/img/structure/B14196677.png)

![{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene](/img/structure/B14196690.png)

![1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B14196701.png)
![[1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol](/img/structure/B14196704.png)
